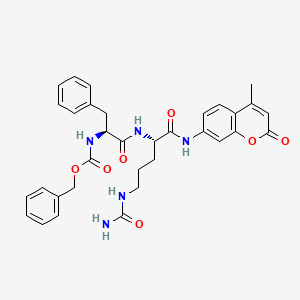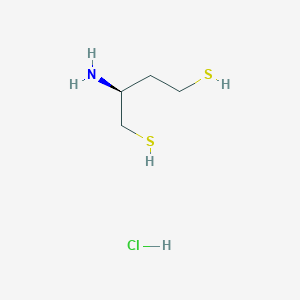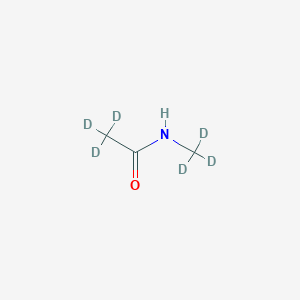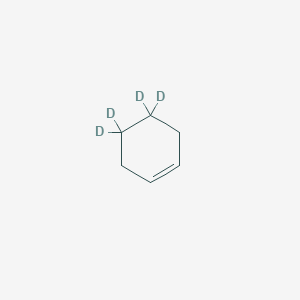![molecular formula C16H16ClN3 B1458460 [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride CAS No. 1820685-93-5](/img/structure/B1458460.png)
[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride
描述
“[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The review highlights the recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用
-
Therapeutic Potential of Imidazole Containing Compounds
- Field : Medicinal Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Synthesis of Imidazole Containing Compounds
- Field : Organic Chemistry
- Application : Imidazole containing moiety occupied a unique position in heterocyclic chemistry. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles. An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
-
Dye Manufacturing
- Field : Industrial Chemistry
- Application : Imidazole derivatives are used in the manufacturing of dyes .
- Methods : The specific methods of application can vary widely depending on the type of dye being produced. Typically, the imidazole compound is used as a starting material or intermediate in the synthesis of the dye .
- Results : The resulting dyes can have a wide range of colors and properties, depending on the specific imidazole derivative used and the other components of the dye .
-
Estrogenicity Evaluation
- Field : Biochemistry
- Application : Imidazole compounds, such as 4-(Imidazol-1-yl)phenol, have been used in the evaluation of estrogenicity of phenolic xenoestrogens .
- Methods : This is typically done using a Saccharomyces cerevisiae-based Lac-Z reporter assay .
- Results : The results of these assays can provide valuable information about the estrogenic activity of various compounds .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application : Imidazole derivatives are used in the synthesis of copolymers .
- Methods : The specific methods of application can vary widely depending on the type of polymer being produced. Typically, the imidazole compound is used as a monomer or catalyst in the polymerization process .
- Results : The resulting polymers can have a wide range of properties, depending on the specific imidazole derivative used and the other components of the polymer .
-
UV Protection in Soil Bacteria
- Field : Microbiology
- Application : Imidazole compounds, such as 4-Phenyl-1h-Imidazole, have been found to catalyze oxidative C-C coupling reactions in soil bacteria .
- Methods : These reactions lead to the polymerization of flaviolin, forming highly conjugated pigments .
- Results : These pigments protect the soil bacterium from the deleterious effects of UV irradiation .
-
Dye Manufacturing
- Field : Industrial Chemistry
- Application : Imidazole derivatives are used in the manufacturing of dyes .
- Methods : The specific methods of application can vary widely depending on the type of dye being produced. Typically, the imidazole compound is used as a starting material or intermediate in the synthesis of the dye .
- Results : The resulting dyes can have a wide range of colors and properties, depending on the specific imidazole derivative used and the other components of the dye .
-
Estrogenicity Evaluation
- Field : Biochemistry
- Application : Imidazole compounds, such as 4-(Imidazol-1-yl)phenol, have been used in the evaluation of estrogenicity of phenolic xenoestrogens .
- Methods : This is typically done using a Saccharomyces cerevisiae-based Lac-Z reporter assay .
- Results : The results of these assays can provide valuable information about the estrogenic activity of various compounds .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application : Imidazole derivatives are used in the synthesis of copolymers .
- Methods : The specific methods of application can vary widely depending on the type of polymer being produced. Typically, the imidazole compound is used as a monomer or catalyst in the polymerization process .
- Results : The resulting polymers can have a wide range of properties, depending on the specific imidazole derivative used and the other components of the polymer .
-
UV Protection in Soil Bacteria
- Field : Microbiology
- Application : Imidazole compounds, such as 4-Phenyl-1h-Imidazole, have been found to catalyze oxidative C-C coupling reactions in soil bacteria .
- Methods : These reactions lead to the polymerization of flaviolin, forming highly conjugated pigments .
- Results : These pigments protect the soil bacterium from the deleterious effects of UV irradiation .
安全和危害
属性
IUPAC Name |
[4-(2-phenylimidazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-12-13-6-8-15(9-7-13)19-11-10-18-16(19)14-4-2-1-3-5-14;/h1-11H,12,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFHNTFMLUXIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



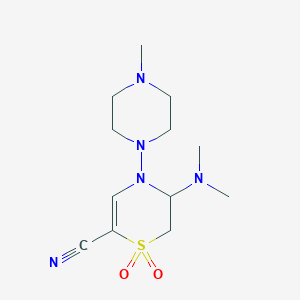

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)



![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)


